4-Nitroquinoline N-oxide
4-Nitroquinoline N-oxide
Yellowish-brown plates or needles or yellow solid. (NTP, 1992)
4-nitroquinoline N-oxide is a quinoline N-oxide carrying a nitro substituent at position 4. It has a role as a carcinogenic agent. It is a C-nitro compound and a quinoline N-oxide.
4-Nitroquinoline-1-Oxide is a quinoline derivative with potent tumorigenic activity. 4-nitroquinoline-1-oxide (4-NQO) potentially induces DNA damage by either binding directly to DNA and disrupting replication or through the generation of reactive oxygen species (ROS). 4-NQO is also metabolized to form other mutagenic compounds, such as 8-hydroxy-2'-deoxyguanosine.
A potent mutagen and carcinogen. This compound and its metabolite 4-HYDROXYAMINOQUINOLINE-1-OXIDE bind to nucleic acids. It inactivates bacteria but not bacteriophage.
4-nitroquinoline N-oxide is a quinoline N-oxide carrying a nitro substituent at position 4. It has a role as a carcinogenic agent. It is a C-nitro compound and a quinoline N-oxide.
4-Nitroquinoline-1-Oxide is a quinoline derivative with potent tumorigenic activity. 4-nitroquinoline-1-oxide (4-NQO) potentially induces DNA damage by either binding directly to DNA and disrupting replication or through the generation of reactive oxygen species (ROS). 4-NQO is also metabolized to form other mutagenic compounds, such as 8-hydroxy-2'-deoxyguanosine.
A potent mutagen and carcinogen. This compound and its metabolite 4-HYDROXYAMINOQUINOLINE-1-OXIDE bind to nucleic acids. It inactivates bacteria but not bacteriophage.
Brand Name:
Vulcanchem
CAS No.:
56-57-5
VCID:
VC21228340
InChI:
InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H
SMILES:
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-]
Molecular Formula:
C9H6N2O3
Molecular Weight:
190.16 g/mol
4-Nitroquinoline N-oxide
CAS No.: 56-57-5
Cat. No.: VC21228340
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Yellowish-brown plates or needles or yellow solid. (NTP, 1992) 4-nitroquinoline N-oxide is a quinoline N-oxide carrying a nitro substituent at position 4. It has a role as a carcinogenic agent. It is a C-nitro compound and a quinoline N-oxide. 4-Nitroquinoline-1-Oxide is a quinoline derivative with potent tumorigenic activity. 4-nitroquinoline-1-oxide (4-NQO) potentially induces DNA damage by either binding directly to DNA and disrupting replication or through the generation of reactive oxygen species (ROS). 4-NQO is also metabolized to form other mutagenic compounds, such as 8-hydroxy-2'-deoxyguanosine. A potent mutagen and carcinogen. This compound and its metabolite 4-HYDROXYAMINOQUINOLINE-1-OXIDE bind to nucleic acids. It inactivates bacteria but not bacteriophage. |
|---|---|
| CAS No. | 56-57-5 |
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 4-nitro-1-oxidoquinolin-1-ium |
| Standard InChI | InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H |
| Standard InChI Key | YHQDZJICGQWFHK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] |
| Colorform | YELLOW NEEDLES OR PLATES FROM ACETONE |
| Melting Point | 309 °F (NTP, 1992) 154 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator